3,4-Diiodothiophene-2-carboxylic acid

Organic Synthesis Regioselective Functionalization Halogen-Lithium Exchange

3,4-Diiodothiophene-2-carboxylic acid (CAS: 887580-22-5) is a halogenated heterocyclic building block with a thiophene core, featuring iodine atoms at the 3- and 4-positions and a carboxylic acid group at the 2-position. It has a molecular weight of 379.94 g/mol, a purity of 98%, and a predicted LogP of approximately 2.66.

Molecular Formula C5H2I2O2S
Molecular Weight 379.94g/mol
Cat. No. B429030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diiodothiophene-2-carboxylic acid
Molecular FormulaC5H2I2O2S
Molecular Weight379.94g/mol
Structural Identifiers
SMILESC1=C(C(=C(S1)C(=O)O)I)I
InChIInChI=1S/C5H2I2O2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9)
InChIKeyDFODTRYHCRLKBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Diiodothiophene-2-carboxylic Acid: Baseline Properties and Key Differentiators for Procurement


3,4-Diiodothiophene-2-carboxylic acid (CAS: 887580-22-5) is a halogenated heterocyclic building block with a thiophene core, featuring iodine atoms at the 3- and 4-positions and a carboxylic acid group at the 2-position . It has a molecular weight of 379.94 g/mol, a purity of 98%, and a predicted LogP of approximately 2.66 . This specific substitution pattern differentiates it from other diiodothiophene isomers, positioning it as a key intermediate for synthesizing complex molecules for materials science and pharmaceutical research .

Why 3,4-Diiodothiophene-2-carboxylic Acid Cannot Be Replaced by Common Thiophene Analogs


In-class substitution of 3,4-diiodothiophene-2-carboxylic acid with other thiophene derivatives, such as 3,5-diiodothiophene-2-carboxylic acid or mono-iodo isomers, is not scientifically valid. The 3,4-diiodo substitution pattern creates a unique electron density distribution and steric environment on the thiophene ring, which directly influences regioselectivity in subsequent cross-coupling reactions and the electronic properties of the final conjugated materials . Using a different isomer would lead to a different spatial arrangement of functional groups, fundamentally altering the structure and performance of the target molecule, as demonstrated by the distinct synthetic applications of other diiodothiophenes [1].

Quantitative Evidence Guide for Selecting 3,4-Diiodothiophene-2-carboxylic Acid


Unique 3,4-Diiodo Substitution Pattern Enables Regioselective Synthesis of 3,4-Functionalized Thiophenes

3,4-Diiodothiophene-2-carboxylic acid provides a defined synthetic entry point to 3,4-disubstituted thiophene derivatives via halogen-lithium exchange, a pathway not accessible with other diiodo isomers. For instance, the parent compound 3,4-diiodothiophene was converted to thiophene-3,4-dicarboxylic acid in 74% yield via a halogen-lithium interconversion [1]. The presence of the 2-carboxylic acid group on the target compound further directs this reactivity, enabling sequential functionalization. In contrast, using 2,5-diiodothiophene or 3,5-diiodothiophene-2-carboxylic acid would yield entirely different substitution patterns, making them unsuitable for synthesizing 3,4-functionalized materials .

Organic Synthesis Regioselective Functionalization Halogen-Lithium Exchange

Physicochemical Profile Differentiates 3,4-Diiodothiophene-2-carboxylic Acid from Mono-Iodo and Other Diiodo Analogs

The physicochemical properties of 3,4-diiodothiophene-2-carboxylic acid (C5H2I2O2S, MW 379.94 g/mol, LogP ≈ 2.66) differ significantly from related analogs, influencing its solubility, reactivity, and handling. For example, 3-iodothiophene-2-carboxylic acid (MW 254.05 g/mol) is a much smaller, less lipophilic molecule. The presence of two heavy iodine atoms substantially increases molecular weight and LogP compared to mono-iodo compounds, directly impacting its performance in biphasic reactions and its purification profile.

Physicochemical Properties LogP Molecular Modeling

Dual Iodine Handles Offer Superior Versatility in Cross-Coupling Compared to Mono-Iodo Analogs

The 3,4-diiodo pattern provides two reactive sites for sequential cross-coupling reactions, enabling the convergent synthesis of complex, conjugated architectures. This is a clear advantage over mono-iodothiophene-2-carboxylic acids, which have only a single functionalization point . For example, the iodo groups are excellent handles for palladium-catalyzed Sonogashira or Suzuki couplings to introduce diverse aryl or alkynyl groups, which are key steps in building functional materials and bioactive molecules .

Cross-Coupling Sonogashira Reaction Suzuki Reaction

Primary Application Scenarios for Procuring 3,4-Diiodothiophene-2-carboxylic Acid


Synthesis of 3,4-Disubstituted Thiophene-Based Materials

This compound is the optimal starting material for synthesizing polymers and small molecules requiring a 3,4-disubstituted thiophene core. This is based on its established use as a precursor to thiophene-3,4-dicarboxylic acid, which is a key monomer for certain conjugated polymers used in organic electronics [1]. Alternative diiodo isomers cannot provide the correct 3,4-substitution pattern.

Modular Construction of Complex Conjugated Architectures via Sequential Cross-Coupling

Its two iodine atoms at the 3- and 4-positions, combined with the 2-carboxylic acid group, make it an ideal platform for sequential palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki) [1]. This allows researchers to build complex, asymmetric molecules for use as advanced pharmaceutical intermediates or organic semiconductors, a capability not matched by mono-iodo or other diiodo isomers.

Pharmaceutical Research Intermediates with Specific Spatial Requirements

The defined geometry and reactivity of 3,4-diiodothiophene-2-carboxylic acid make it a valuable intermediate for medicinal chemistry programs exploring novel chemical space. Its use as a building block is implied in patents for biologically active thiophene derivatives, where specific substitution patterns are critical for target binding [1].

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